molecular formula C16H24ClNO2 B12357164 Propylphenidate hydrochloride CAS No. 2514950-54-8

Propylphenidate hydrochloride

Cat. No.: B12357164
CAS No.: 2514950-54-8
M. Wt: 297.82 g/mol
InChI Key: MWNJGZNPSNSPIL-CTHHTMFSSA-N
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Description

Contextualization within Phenidate Class Analogs

Propylphenidate hydrochloride belongs to the phenidate class of compounds, which are characterized by a piperidine (B6355638) and a phenethylamine (B48288) core structure. It is a close structural analog of methylphenidate, a widely recognized pharmaceutical. wikipedia.org The primary structural difference between propylphenidate and methylphenidate is the substitution of the methyl ester group with a propyl ester group. caymanchem.comglpbio.com This seemingly minor alteration in the molecule's ester chain significantly influences its chemical properties.

Other notable analogs in this class include ethylphenidate and isopropylphenidate. The variation in the alkyl ester group across these analogs—from methyl to ethyl to propyl—directly impacts their lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and lipids. This property, in turn, can affect how these compounds interact with biological systems. While methylphenidate is an established and approved medication, propylphenidate and its other analogs largely remain within the realm of preclinical research.

Table 1: Comparison of Propylphenidate with Related Phenidate Analogs

Compound Molecular Formula Key Structural Feature
Propylphenidate Hydrochloride C₁₆H₂₃NO₂ · HCl Propyl ester group
Methylphenidate Hydrochloride C₁₄H₁₉NO₂ · HCl Methyl ester group
Ethylphenidate Hydrochloride C₁₅H₂₁NO₂ Ethyl ester group
Isopropylphenidate Hydrochloride C₁₆H₂₄ClNO₂ Isopropyl ester group

Historical Perspective of Chemical Synthesis and Research Emergence

The exploration of phenidate analogs like propylphenidate stems from the foundational research on methylphenidate, which was first synthesized in 1944. nih.gov The systematic investigation into modifying the methylphenidate structure was driven by the scientific pursuit of compounds with potentially altered or improved therapeutic profiles. The synthesis of propylphenidate typically involves the esterification of ritalinic acid with propanol (B110389), followed by conversion to the hydrochloride salt.

Propylphenidate and other related compounds emerged from pharmaceutical research in the late 1990s and early 2000s that explored the structure-activity relationships of methylphenidate variants. service.gov.uk More recently, these compounds have gained prominence as "research chemicals" and novel psychoactive substances (NPS), leading to their detection and monitoring by forensic and regulatory bodies. wikipedia.orgnih.govservice.gov.uk For instance, propylphenidate was advertised as an NPS in the UK in 2015 and was subsequently placed under a Temporary Class Drug Order. wikipedia.orgservice.gov.uk Similarly, Canadian authorities have also taken steps to regulate propylphenidate and its analogs. gazette.gc.ca

Role as a Research Chemical and Novel Psychoactive Substance (NPS) in Chemical Neuroscience Studies

Propylphenidate hydrochloride serves as a significant tool in chemical neuroscience research, primarily for its action as a monoamine transporter inhibitor. core.ac.ukresearchgate.net Specifically, it inhibits the reuptake of the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862) in the brain. This mechanism of action is similar to that of methylphenidate and cocaine. core.ac.uk By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), propylphenidate increases the concentration of these neurotransmitters in the synaptic cleft, the space between neurons. core.ac.uk

In vitro studies using human embryonic kidney (HEK) 293 cells transfected with human monoamine transporters have been instrumental in characterizing the pharmacological profile of propylphenidate. core.ac.ukresearchgate.netnih.gov These studies have determined its potency for inhibiting the DAT and NET. Research has shown that propylphenidate, along with several other methylphenidate-based NPS, inhibits the dopamine and norepinephrine transporters more potently than the serotonin (B10506) transporter. core.ac.ukresearchgate.netnih.gov

Comparative studies have revealed nuances in the binding affinities and uptake inhibition potencies among different phenidate analogs. For instance, some research indicates that propylphenidate has a high affinity for the DAT but not for the NET or the serotonin transporter (SERT). core.ac.uk Other studies suggest that while it inhibits both DAT and NET, its potency is lower compared to methylphenidate. core.ac.uk This selectivity for the dopamine system makes it a subject of interest for researchers studying the neurobiological basis of stimulant effects and reward pathways. core.ac.uknih.gov The availability of propylphenidate as an analytical reference standard facilitates its use in forensic and research applications. caymanchem.comglpbio.com

Table 2: In Vitro Research Findings on Propylphenidate and Comparators

Compound Primary Mechanism of Action Target Transporters Research Context
Propylphenidate Monoamine Transporter Inhibitor DAT, NET Research Chemical, NPS
Methylphenidate Monoamine Transporter Inhibitor DAT, NET Pharmaceutical, Research
Ethylphenidate Monoamine Transporter Inhibitor DAT, NET Research Chemical, NPS
Cocaine Monoamine Transporter Inhibitor DAT, NET, SERT Research, Drug of Abuse

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; NPS: Novel Psychoactive Substance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2514950-54-8

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

propyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15-;/m1./s1

InChI Key

MWNJGZNPSNSPIL-CTHHTMFSSA-N

Isomeric SMILES

CCCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

CCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Propylphenidate Hydrochloride

General Synthetic Approaches

Several synthetic strategies for propylphenidate hydrochloride have been developed, many of which are adaptations of established methods for methylphenidate synthesis. The choice of a particular route can be influenced by factors such as the desired stereochemistry, scalability, and available starting materials.

Direct Esterification Route from Ritalinic Acid

The most direct and common method for synthesizing propylphenidate hydrochloride is through the esterification of ritalinic acid (2-phenyl-2-(piperidin-2-yl)acetic acid) with propanol (B110389). This reaction is typically catalyzed by a strong acid, such as hydrogen chloride or sulfuric acid. To ensure the desired threo stereochemistry in the final product, the threo isomer of ritalinic acid is preferentially used as the starting material. The reaction temperature is generally maintained below 45°C to preserve the stereochemical integrity of the molecule. To drive the equilibrium towards the product, an orthoester like tripropyl orthoformate may be added to remove the water formed during the reaction. The resulting propylphenidate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Pyridine (B92270) Reduction Route

An alternative synthetic pathway involves the reduction of a pyridine-containing precursor to form the piperidine (B6355638) ring. This multi-step approach often begins with a precursor such as 2-phenyl-2-(2'-pyridyl)acetamide. The pyridine ring is then reduced to a piperidine ring, a transformation that can be achieved through catalytic hydrogenation. wikipedia.orgsci-hub.se Common conditions for this reduction, adapted from methylphenidate synthesis, include the use of a 5% palladium on carbon (Pd/C) catalyst under a hydrogen pressure of 12-15 kg/cm ² at a temperature of 45-50°C for 15-18 hours. Following the reduction, the amide group is hydrolyzed to form ritalinic acid, which is then esterified with propanol as described in the direct esterification route. Finally, the product is converted to the hydrochloride salt.

One-Pot Synthesis Adaptation

The concept of one-pot synthesis, which aims to improve reaction efficiency by performing multiple steps in a single reactor without isolating intermediates, has been adapted for the synthesis of phenidate analogs. wikipedia.orgopenmedicinalchemistryjournal.com For propylphenidate, a one-pot approach analogous to that used for methylphenidate could involve treating threo-2-phenyl-2-(piperidin-2-yl)acetamide directly with propanol in the presence of a catalyst and alcoholic hydrochloric acid. This method streamlines the process by combining the hydrolysis of the amide and the esterification into a single operational step. zenodo.org

Stereoselective Synthesis and Enantiomeric Resolution Techniques

Propylphenidate possesses two chiral centers, leading to the existence of four possible stereoisomers. The biological activity of these isomers can differ significantly, making stereoselective synthesis and the resolution of racemic mixtures critical aspects of its chemistry. wikipedia.org

Resolution of Racemic Mixtures

When a non-stereoselective synthesis is employed, the resulting racemic mixture of propylphenidate can be separated into its individual enantiomers through a process called resolution. libretexts.org This technique relies on the reaction of the racemic base with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

For the resolution of propylphenidate, chiral acids such as O,O'-dibenzoyl-D-(+)-tartaric acid can be used, similar to the methods established for methylphenidate. An adapted protocol might involve the following steps:

Treating the racemic propylphenidate with O,O'-dibenzoyl-D-(+)-tartaric acid in a solvent like methanol.

Adding a base, such as 4-methylmorpholine, to facilitate the formation of the diastereomeric salts.

Heating the mixture to facilitate dissolution and then allowing it to cool to induce crystallization of one of the diastereomeric salts.

Collecting the precipitated salt by filtration.

Treating the isolated diastereomeric salt with a strong base, like aqueous sodium hydroxide, to liberate the free base of the desired enantiomer.

Extracting the free base with a suitable organic solvent.

Finally, treating the resolved base with hydrochloric acid to form the enantiomerically pure hydrochloride salt, which can be further purified by recrystallization.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of propylphenidate hydrochloride is largely dictated by its functional groups: the ester, the secondary amine of the piperidine ring, and the aromatic ring. These sites allow for various chemical transformations and the synthesis of derivatives.

Propylphenidate can undergo several types of reactions:

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, ritalinic acid, under acidic or basic conditions. evitachem.com

Oxidation: The compound can be oxidized to form the corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

The synthesis of various analogs by modifying the ester group has been a subject of study. For instance, changing the length of the side chain has led to the creation of compounds like ethylphenidate. nih.gov Derivatization can also involve the introduction of substituents onto the phenyl ring or the piperidine nitrogen. For example, derivatization with trifluoroacetic anhydride (B1165640) can eliminate thermal decomposition during gas chromatography analysis. researchgate.net These modifications can significantly alter the compound's properties and are a key aspect of structure-activity relationship studies. researchgate.net

Oxidation Pathways

The oxidation of propylphenidate hydrochloride primarily involves the conversion of the ester group, although reactions on the piperidine ring are also theoretically possible. The most commonly cited oxidation pathway leads to the formation of its corresponding carboxylic acid. This transformation can be achieved using strong oxidizing agents. The primary product of this oxidation is ritalinic acid, the same inactive metabolite formed through hydrolysis. umich.eduresearchgate.net This reaction effectively cleaves the propyl ester group, replacing it with a carboxylic acid functional group.

Common oxidizing agents capable of facilitating this transformation include potassium permanganate (B83412) and chromium trioxide. The reaction represents a fundamental chemical transformation that mirrors the primary metabolic hydrolysis pathway.

Table 1: Oxidation of Propylphenidate

Reactant Oxidizing Agent Major Product
Propylphenidate Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) Ritalinic Acid

Reduction Reactions

The ester functionality of propylphenidate hydrochloride can undergo reduction to yield a primary alcohol. This type of reaction is a standard transformation for esters in organic chemistry, typically accomplished using strong reducing agents.

Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. The reaction converts the propyl ester group into a hydroxymethyl group, resulting in the formation of the corresponding phenyl-piperidine-ethanol derivative. Research into methylphenidate analogs has included the synthesis of compounds where the ester function is replaced by an alcohol, highlighting the chemical feasibility and interest in such transformations. researchgate.net

Table 2: Reduction of Propylphenidate Ester Group

Reactant Reducing Agent Major Product
Propylphenidate Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) 2-(1-hydroxy-2-phenyl-ethyl)piperidine

Nucleophilic Substitution at the Ester Group

The ester group of propylphenidate is susceptible to nucleophilic acyl substitution, a class of reactions that includes hydrolysis and transesterification. libretexts.org These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the propoxy group. libretexts.org

Hydrolysis is a common reaction where water acts as the nucleophile, typically under acidic or basic conditions, to cleave the ester bond. evitachem.com This process yields ritalinic acid and propanol. evitachem.com Studies on the related compound, isopropylphenidate (IPH), have shown that it is more resistant to enzymatic hydrolysis by carboxylesterase 1 (CES1) compared to methylphenidate (MPH). umich.eduresearchgate.netresearchgate.net This suggests that the larger propyl group in propylphenidate may also confer greater stability against hydrolysis compared to the methyl ester of methylphenidate. service.gov.uk

Transesterification occurs when an alcohol other than propanol acts as the nucleophile, resulting in the exchange of the ester's alkyl group. evitachem.com For instance, the co-ingestion of methylphenidate and ethanol (B145695) can lead to the formation of ethylphenidate in the body through hepatic transesterification. service.gov.ukeuropeanreview.org A similar reaction could be expected for propylphenidate if another alcohol is present, leading to the formation of a different ester derivative. This reactivity allows for the synthesis of a variety of phenidate analogs from a common precursor.

Table 3: Nucleophilic Substitution Reactions of Propylphenidate

Reaction Type Nucleophile Conditions Product(s)
Hydrolysis Water (H₂O) Acidic or Basic Ritalinic Acid + Propanol
Transesterification Ethanol (CH₃CH₂OH) Acid/Base or Enzymatic (e.g., CES1) Ethylphenidate + Propanol
Aminolysis Ammonia (NH₃) - Ritalinamide

Analytical Characterization and Identification Techniques for Propylphenidate Hydrochloride

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in the analytical characterization of Propylphenidate hydrochloride, providing detailed information about its molecular structure, confirming its identity, and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For Propylphenidate hydrochloride, both ¹H and ¹³C NMR are utilized for comprehensive structural analysis and purity evaluation.

The structural confirmation of Propylphenidate hydrochloride is achieved by analyzing its ¹H and ¹³C NMR spectra. Each signal in the spectrum corresponds to a unique set of protons or carbon atoms within the molecule, and its chemical shift, multiplicity (splitting pattern), and integration value provide clues to its chemical environment and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of Propylphenidate hydrochloride is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the piperidine (B6355638) ring, and the protons of the propyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of adjacent atoms and functional groups. Based on the structure and data from analogous phenidate compounds, the expected proton signals can be assigned.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester, the carbons of the aromatic ring, the carbons of the piperidine ring, and the carbons of the propyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Propylphenidate Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Ring (C₆H₅)7.20 - 7.40 (m, 5H)127.0 - 138.0
α-CH3.60 - 3.80 (d, 1H)57.0 - 59.0
Piperidine Ring1.50 - 3.20 (m, 9H)22.0 - 55.0
Ester -OCH₂-3.90 - 4.10 (t, 2H)66.0 - 68.0
Ester -CH₂-1.50 - 1.70 (sext, 2H)21.0 - 23.0
Ester -CH₃0.80 - 0.95 (t, 3H)10.0 - 11.0
Ester C=ON/A171.0 - 173.0

Quantitative NMR (qNMR) is a versatile method for determining the purity of chemical compounds, including pharmaceutical standards. nih.gov This technique relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.

To assess the purity of Propylphenidate hydrochloride, a high-purity internal standard with a known concentration is added to a precisely weighed sample of the compound dissolved in a deuterated solvent. nih.gov By comparing the integrals of specific, well-resolved peaks from Propylphenidate hydrochloride with the integral of a known peak from the internal standard, the absolute quantity and therefore the purity of the analyte can be calculated. This method is highly accurate and precise, as it does not require a reference standard of the analyte itself. nih.gov For chiral compounds like threo-propylphenidate, NMR in conjunction with chiral shift reagents can also be employed to determine enantiomeric purity, distinguishing between different stereoisomers. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a primary tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements. For Propylphenidate, the protonated molecule [M+H]⁺ is observed. The theoretical exact mass of the free base (C₁₆H₂₃NO₂) is 261.1729 amu. policija.si Analytical reports confirm this, with measured values showing minimal deviation, often in the range of parts per million (ppm). policija.si This accurate mass measurement confirms the elemental composition of the molecule, providing strong evidence for its identity. The molecular weight of the hydrochloride salt is 297.8 g/mol . glpbio.comcaymanchem.com

Table 2: Molecular Weight Data for Propylphenidate

Parameter Value
Molecular Formula (Free Base)C₁₆H₂₃NO₂
Molecular Formula (HCl Salt)C₁₆H₂₃NO₂ • HCl
Molar Mass (Free Base)261.36 g/mol wikipedia.org
Molar Mass (HCl Salt)297.8 g/mol glpbio.comcaymanchem.com
Theoretical Exact Mass (Free Base)261.1729 amu policija.si
Ionization ModeESI+
Observed Ion[M+H]⁺
Observed m/z~262.18

In mass spectrometry, particularly with techniques like tandem MS (MS/MS) or when using energetic ionization methods like electron ionization (EI), the parent molecule fragments in a predictable manner. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of Propylphenidate is influenced by its functional groups: the ester, the piperidine ring, and the phenyl group. Common fragmentation pathways for phenidate analogs involve cleavages at the ester group and within the piperidine ring. researchgate.netsci-hub.se Analysis of the mass spectrum of Propylphenidate reveals several key fragments.

Table 3: Major Mass Spectral Fragments of Propylphenidate

m/z Proposed Fragment Structure/Origin
262[M+H]⁺, the protonated molecular ion.
202Loss of the propyl group and a hydrogen (-C₃H₇, -H) or propene (-C₃H₆).
174Further fragmentation, possibly involving the ester group.
84Characteristic fragment corresponding to the protonated piperidine ring after cleavage.
56A smaller fragment likely arising from the piperidine ring.
Source: Data interpreted from analytical reports and mass spectral databases. policija.si

The fragment at m/z 84 is particularly diagnostic for compounds containing a piperidine ring. The analysis of these fragmentation pathways, often aided by high-resolution mass spectrometry to determine the elemental composition of each fragment, allows for the unambiguous identification of Propylphenidate hydrochloride.

Hyphenated Techniques (e.g., LC-MS/MS) for Impurity Profiling

Hyphenated analytical techniques are essential for the impurity profiling of pharmaceutical substances, providing both separation and structural identification of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem LC-MS (LC-MS/MS), is a powerful tool for this purpose due to its high sensitivity and selectivity, allowing for the detection and characterization of trace-level impurities and degradation products. ijpsonline.combiomedres.us

The combination of High-Performance Liquid Chromatography (HPLC) for separation with mass spectrometry for detection enables the elucidation of the molecular weights and fragmentation patterns of impurities, which is critical for their structural identification. lgcstandards.comijprajournal.com This is vital for ensuring the safety and quality of the active pharmaceutical ingredient (API). rroij.com For instance, the analysis of Propylphenidate has been performed using HPLC coupled with a Time-of-Flight (TOF) mass spectrometer, a high-resolution mass spectrometry technique. policija.si

Detailed parameters for such an analysis provide insight into the specific conditions required for the identification of Propylphenidate and its potential impurities. policija.si

Table 1: Example HPLC-TOF Parameters for Propylphenidate Analysis

Parameter Value
HPLC System Agilent 1260 Infinity
Column Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron
Mobile Phase A 0.1% formic acid and 1mM ammonium formate in water
Mobile Phase B 0.1% formic acid in methanol
Flow Rate 1.0 ml/min
Injection Volume 1 µl
MS System Agilent 6230B TOF
Ion Source Dual AJS ESI (positive ion scan mode)
Fragmentor Voltage 175 V

Data sourced from an analytical report on Propylphenidate. policija.si

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. For phenidate analogs, the IR spectra of their hydrochloride salts are typically characterized by a strong absorption from the carbonyl (C=O) group of the ester. nih.govljmu.ac.uk This absorption is generally observed in a narrow range between 1716 and 1742 cm⁻¹. ljmu.ac.uk The analysis provides a molecular fingerprint that can be used for identification purposes. spectra-analysis.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used sampling technique for IR analysis due to its simplicity and the minimal sample preparation required. nih.govmdpi.com The technique involves pressing the sample against a crystal with a high refractive index, allowing for the acquisition of an IR spectrum from the surface of the material. nih.gov

For the analysis of phenidate hydrochloride salts, ATR-FTIR is a rapid and non-destructive method to obtain characteristic spectral data. nih.govresearchgate.netraggeduniversity.co.uk Spectra are typically recorded in the mid-IR region (4000 to 650 cm⁻¹) with a resolution of 4 cm⁻¹. policija.sinih.gov

Table 2: Typical ATR-FTIR Data Acquisition Parameters

Parameter Value
Spectrometer Perkin Elmer Spectrum 100 FT-IR with Universal ATR accessory
Spectral Range 4000 – 650 cm⁻¹
Resolution 2 cm⁻¹ or 4 cm⁻¹
Scans per Spectrum 16

Parameters are based on typical analytical methods for related compounds. nih.gov

GC Solid-State IR Analysis

Gas Chromatography-Infrared (GC-IR) analysis is a hyphenated technique that separates volatile components of a mixture by GC and identifies them by their infrared spectra. spectra-analysis.com In the context of Propylphenidate analysis, a condensed phase or solid-state IR spectrum can be obtained by coupling the GC to an IR spectrometer. policija.si This method is particularly useful for identifying isomers and distinguishing between different forms of a substance. ljmu.ac.uk

The process involves the chromatographic separation of the analyte, followed by its deposition onto a surface where the IR spectrum is measured. policija.si

Table 3: Example GC-(MS)-IR Parameters for Propylphenidate Analysis

Parameter Value
Injector Temperature 280 °C
Split Ratio (MS:IR) 1:9
IR Scan Range 4000 to 650 cm⁻¹
IR Resolution 4 cm⁻¹

Data sourced from an analytical report on Propylphenidate. policija.si

Chromatographic Separations

Chromatographic techniques are fundamental to the analysis of pharmaceutical compounds, enabling the separation of the main component from impurities and other related substances. ijrpr.com

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for establishing the purity and identity of drug substances. biomedres.usrroij.com Reverse-Phase HPLC (RP-HPLC) is commonly employed for the analysis of phenidate compounds and their impurities. ijrpr.comjocpr.com

A typical HPLC method for a phenidate hydrochloride would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ijrpr.comnih.gov Detection is often performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance. jocpr.com

Table 4: Example HPLC Method Parameters for a Phenidate Analog

Parameter Value
Column C18, 250 mm × 4.60 mm, 100Å
Mobile Phase Acetonitrile:Water (with 0.05% v/v trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV
Retention Time 7.8 min (for Methylphenidate HCl)

This method for Methylphenidate hydrochloride illustrates a typical approach that could be adapted for Propylphenidate hydrochloride. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation

Propylphenidate, like other phenidate derivatives, possesses chiral centers, meaning it exists as different stereoisomers (enantiomers and diastereomers). sphinxsai.com Since enantiomers can have different pharmacological properties, their separation and quantification are critical. ijrpr.com Chiral HPLC is the primary technique used for this purpose. semanticscholar.orgnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ijrpr.com For phenidate compounds, vancomycin-based or polysaccharide-based CSPs are often effective. sphinxsai.comsemanticscholar.org The mobile phase typically consists of an organic solvent like methanol mixed with a buffer. sphinxsai.comrjptonline.org

Table 5: Example Chiral HPLC Conditions for Methylphenidate Enantiomers

Parameter Value
Column CHIROBIOTIC V2 (150 x 4.6 mm, 5-μm)
Mobile Phase Methanol:Ammonium acetate (92:08, v/v, 20 mM, pH 4.1)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Retention Time (l-MPD) 7.0 min
Retention Time (d-MPD) 8.1 min

This validated method for separating Methylphenidate (MPD) enantiomers demonstrates a common strategy applicable for the chiral separation of Propylphenidate. sphinxsai.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Thermal Stability Studies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the definitive identification of propylphenidate hydrochloride. This method combines the potent separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry to provide a high degree of specificity.

For the analysis of propylphenidate, a sample is typically dissolved in a suitable solvent, such as ethanol (B145695), and injected into the GC system. ljmu.ac.uk The injector is heated to a high temperature, for instance 280°C, to ensure the volatilization of the compound. policija.si The vaporized sample is then carried by an inert gas, such as helium, through a capillary column. policija.si The separation of propylphenidate from other potential components in the sample is achieved based on its differential partitioning between the stationary phase of the column and the mobile gas phase. policija.si

A common type of column used for this analysis is a non-polar capillary column, such as one coated with 100% dimethylpolysiloxane. policija.si The temperature of the GC oven is programmed to increase over time, which facilitates the elution of compounds with different boiling points. A typical temperature program might start at an initial temperature of 170°C, hold for a minute, and then ramp up to a final temperature of 325°C. policija.si

Following separation by the gas chromatograph, the eluted propylphenidate molecules enter the mass spectrometer. Here, they are bombarded with a beam of electrons, a process known as electron ionization (EI), typically at an energy of 70 eV. policija.si This causes the molecules to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer, most commonly a quadrupole, based on their mass-to-charge ratio (m/z). policija.si

The pattern of fragments, known as the mass spectrum, serves as a molecular fingerprint for propylphenidate. A key fragment observed in the mass spectra of many phenidate analogs is the ion at m/z 84, which corresponds to the 2,3,4,5-tetrahydropyridine-1-ium ion, formed following the cleavage of the bond adjacent to the piperidine ring. ljmu.ac.uk The detection of this and other characteristic fragments allows for the unambiguous confirmation of propylphenidate's identity.

It is important to note that thermal decomposition of phenidate analogs can occur under the high-temperature conditions of GC-MS analysis. ljmu.ac.uk This thermal instability can lead to the formation of pyrolysis products, which may complicate the interpretation of the resulting chromatograms and mass spectra. ljmu.ac.uk For instance, some phenidates have been observed to decompose into 2-aryl-ethyl-acetates and 2,3,4,5-tetrahydropyridines within the GC injection port or on the column. researchgate.net Therefore, careful optimization of GC-MS parameters is crucial to minimize thermal degradation and ensure accurate identification of the intact molecule. Studies on the thermal decomposition of related compounds like methylphenidate have highlighted this challenge in the field of forensic chemistry. ljmu.ac.uk

Below are tables detailing typical GC-MS parameters used for the analysis of propylphenidate.

Table 1: Gas Chromatography Parameters for Propylphenidate Analysis

Parameter Value
Injector Temperature 280°C
Injection Volume 1 µL
Split Mode 1:50
Carrier Gas Helium
Flow Rate 1.2 mL/min
Column Type HP1-MS (100% dimethylpolysiloxane)
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Oven Program 170°C for 1 min, then 18°C/min to 293°C (hold 6.1 min), then 50°C/min to 325°C (hold 2.8 min)

Data sourced from an analytical report on propylphenidate. policija.si

Table 2: Mass Spectrometry Parameters for Propylphenidate Analysis

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Transfer Line Temperature 235°C
MS Source Temperature 280°C
MS Quadrupole Temperature 180°C
Scan Range (m/z) 50 - 550 amu

Data sourced from an analytical report on propylphenidate. policija.si

Molecular and Cellular Pharmacological Profile of Propylphenidate Hydrochloride Preclinical Studies

Monoamine Transporter Interactions

Propylphenidate hydrochloride is a piperidine-based stimulant drug, structurally analogous to methylphenidate. wikipedia.org Its primary mechanism of action involves the modulation of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. vcu.edu Preclinical in vitro studies have been conducted to characterize the interaction of propylphenidate with these transporters. core.ac.ukljmu.ac.ukresearchgate.netnih.gov

Propylphenidate demonstrates a high affinity for the dopamine transporter (DAT). core.ac.uk In studies utilizing human embryonic kidney 293 (HEK 293) cells transfected with the human dopamine transporter, propylphenidate exhibited potent inhibition of dopamine uptake. core.ac.ukresearchgate.net The half-maximal inhibitory concentration (IC50) for DAT has been determined to be 0.28 µM. core.ac.uk Compared to methylphenidate, propylphenidate shows a lower potency for DAT inhibition. core.ac.ukljmu.ac.uk Specifically, its potency is approximately 4-fold lower than that of methylphenidate. core.ac.uk

Propylphenidate also interacts with the norepinephrine transporter (NET), albeit with a significantly lower potency compared to its action on DAT. core.ac.uk Research indicates that propylphenidate inhibits the norepinephrine transporter with a much lower potency compared to methylphenidate, showing a 6 to 800-fold decrease in potency. core.ac.ukljmu.ac.uk The IC50 value for NET inhibition by propylphenidate has been measured at 9.9 µM. core.ac.uk This demonstrates a considerably weaker interaction with NET when compared to its potent inhibition of DAT. core.ac.uk

The interaction of propylphenidate with the serotonin transporter (SERT) is minimal. core.ac.uk Studies have shown that propylphenidate has a very low affinity for SERT, with an IC50 value greater than 100 µM. core.ac.uk This indicates that propylphenidate is a highly selective inhibitor of DAT and NET over SERT. core.ac.ukresearchgate.netnih.gov The DAT/SERT inhibition ratio for propylphenidate is greater than 357, highlighting its minimal interaction with the serotonin transporter. core.ac.uk

An important aspect of the pharmacological profile of propylphenidate is its action as a pure uptake blocker. core.ac.ukresearchgate.net In vitro studies have demonstrated that, similar to methylphenidate and cocaine, propylphenidate does not induce transporter-mediated efflux of monoamines. core.ac.ukresearchgate.netnih.gov This means that propylphenidate blocks the reuptake of dopamine and norepinephrine without causing a release of these neurotransmitters into the synapse, distinguishing its mechanism from that of amphetamine-like stimulants which act as releasing agents. vcu.educore.ac.uk

Receptor Binding Affinities and Modulatory Effects (Non-Monoaminergic Transporters)

Beyond its primary action on monoamine transporters, the pharmacological profile of propylphenidate includes interactions with other receptor systems.

Preclinical studies have investigated the binding affinity of propylphenidate for adrenergic receptors. It has been found that propylphenidate binds to the α2A-adrenergic receptor with an IC50 value of 8.7 µM. core.ac.uk However, it did not show any significant binding to the α1A-adrenergic receptor within the tested concentration range. core.ac.uk This suggests a degree of selectivity in its interaction with adrenergic receptor subtypes.

Compound Information Table

Compound Name
Propylphenidate hydrochloride
Methylphenidate
Dopamine
Norepinephrine
Serotonin
Cocaine
Amphetamine

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2B)

Preclinical in vitro studies have investigated the interaction of propylphenidate with various monoamine receptors to characterize its broader pharmacological profile beyond its primary action on dopamine transporters. Research shows that propylphenidate, along with several other methylphenidate analogs, exhibits affinity for the serotonin 5-HT1A receptor, with reported affinity values (IC50) in the range of 1–17 µM wikipedia.org. This interaction suggests a potential, albeit modest, modulation of the serotonergic system.

In contrast, investigations into its effects on the 5-HT2B receptor have shown a lack of activity wikipedia.org. In studies utilizing human 5-HT2B receptor-expressing HEK 293 cells, propylphenidate was not found to activate this receptor subtype wikipedia.org. This indicates a degree of selectivity in its interactions with the serotonin receptor family, with no discernible agonist activity at the 5-HT2B receptor under the tested conditions wikipedia.org.

Trace Amine-Associated Receptor (TAAR) Binding

Trace amine-associated receptors, particularly TAAR1, are recognized as important modulators of monoaminergic neurotransmission. The potential interaction of phenidate analogs with these receptors has been a subject of preclinical investigation. However, studies assessing the binding of propylphenidate to TAAR1 have indicated a lack of significant affinity. Specifically, in competitive binding assays, propylphenidate did not demonstrate binding to the mouse TAAR1 receptor wikipedia.org. While some other methylphenidate analogs, such as 3,4-dichloroethylphenidate and isopropylphenidate, showed measurable affinity for the rat TAAR1, propylphenidate was not among them wikipedia.org.

Cellular Uptake Profiles in Transfected Systems

The primary mechanism of action for phenidate analogs involves the inhibition of monoamine transporters. The specific cellular uptake profile of propylphenidate has been characterized using in vitro assays with human embryonic kidney (HEK 293) cells stably transfected with human monoamine transporters. These studies confirm that propylphenidate functions as a reuptake inhibitor at the dopamine transporter (DAT) core.ac.uk.

Further investigations determined that, similar to methylphenidate and cocaine, propylphenidate does not act as a transporter substrate; it does not induce monoamine efflux from cells preloaded with radiolabeled monoamines core.ac.uk. Its activity is confined to inhibiting the reuptake of neurotransmitters from the synaptic cleft. Propylphenidate displayed a high affinity for DAT, but its potency for inhibiting the norepinephrine transporter (NET) and the serotonin transporter (SERT) was substantially lower core.ac.uk.

Structure-Activity Relationships (SAR) within Phenidate Analogs

The pharmacological properties of phenidates are significantly influenced by their chemical structure. Variations in the ester group, stereochemistry, and substitutions on the phenyl ring can lead to profound differences in transporter affinity and selectivity.

The length of the alkyl ester chain at the C-2 position of the piperidine (B6355638) ring is a critical determinant of transporter affinity and selectivity in the phenidate series. Increasing the carbon chain length from a methyl group (methylphenidate) to an ethyl group (ethylphenidate) and further to a propyl group (propylphenidate) alters the pharmacological profile.

While methylphenidate is a potent inhibitor of both DAT and NET, extending the ester group tends to increase selectivity for DAT over NET and SERT core.ac.uk. Propylphenidate exemplifies this trend, demonstrating a significantly lower potency for NET inhibition compared to methylphenidate, while retaining a high affinity for DAT core.ac.uk. Specifically, propylphenidate showed high affinity for DAT but not for NET or SERT, a profile also observed in ethylphenidate and isopropylphenidate wikipedia.org. This suggests that bulkier ester groups are better accommodated by the DAT binding pocket than by the NET or SERT binding sites.

Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers. It is well-established that the pharmacological activity of methylphenidate resides almost exclusively in the d-threo (2R,2'R) enantiomer nih.govnih.govresearchgate.net. This enantiomer is significantly more potent at inhibiting dopamine and norepinephrine uptake compared to the l-threo isomer nih.govresearchgate.net. Studies have consistently demonstrated that the central stimulant effects of racemic methylphenidate are mediated by the d-threo enantiomer nih.govnih.gov.

While specific preclinical studies characterizing the individual enantiomers of propylphenidate are not widely available in the reviewed literature, the established structure-activity relationships for the phenidate class strongly suggest that a similar stereoselectivity would apply. It is hypothesized that the (2R,2'R)-threo enantiomer of propylphenidate would likewise be the more pharmacologically active isomer, responsible for the majority of its DAT inhibitory activity.

Propylphenidate's pharmacological profile is best understood in comparison to its parent compound, methylphenidate, and other analogs. Methylphenidate is a potent inhibitor of both DAT and NET, with negligible activity at SERT core.ac.uknih.gov. In contrast, propylphenidate displays a more selective profile.

In studies using transfected HEK 293 cells, propylphenidate was a potent inhibitor of DAT, but its potency at NET was more than 600-fold lower than that of methylphenidate core.ac.uk. Its SERT inhibition was also negligible. This profile of high DAT affinity with weak NET/SERT activity is shared with other analogs like ethylphenidate and isopropylphenidate wikipedia.orgcore.ac.uk. This contrasts not only with methylphenidate but also with analogs like 3,4-dichloromethylphenidate and 4-fluoromethylphenidate, which retain potent dual DAT/NET inhibitory activity similar to methylphenidate core.ac.uk. The high DAT vs. SERT selectivity is a key feature distinguishing these compounds from less selective stimulants like cocaine core.ac.uk.

Data Tables

Monoamine Transporter Inhibition Profile of Propylphenidate and Analogs Data shows the half-maximal inhibitory concentration (IC50) in µM for monoamine uptake in HEK 293 cells transfected with human transporters.

Compound DAT IC50 [µM] NET IC50 [µM] SERT IC50 [µM] DAT/SERT Ratio
Propylphenidate 0.52 79 >100 >192
Methylphenidate 0.13 0.12 274 2108
Ethylphenidate 0.20 2.5 309 1545
Isopropylphenidate 0.45 18 >100 >222

| Cocaine | 0.51 | 0.90 | 1.5 | 3 |

Source: core.ac.uk

Receptor Binding Profile of Propylphenidate Data shows the half-maximal inhibitory concentration (IC50) or activity.

Receptor Binding Affinity / Activity
5-HT1A 1 - 17 µM
5-HT2B No Activation

| mouse TAAR1 | No Binding |

Source: wikipedia.org

Neurochemical and Behavioral Effects in Preclinical Animal Models

Modulation of Extracellular Neurotransmitter Levels in Brain Regions

The primary mechanism of action for psychostimulants like propylphenidate involves the modulation of monoamine neurotransmitters in the brain. core.ac.uk In vitro studies have characterized propylphenidate's interaction with the transporters responsible for the reuptake of dopamine (B1211576) and norepinephrine (B1679862), providing insight into its potential effects on extracellular neurotransmitter levels. core.ac.uknih.gov

Propylphenidate has been identified as an inhibitor of the dopamine transporter (DAT). core.ac.uknih.gov By blocking DAT, the compound is presumed to increase the concentration of dopamine in the synaptic cleft. In vitro assays using human embryonic kidney 293 (HEK 293) cells transfected with the human DAT showed that propylphenidate inhibits dopamine reuptake. nih.gov However, its potency as a DAT inhibitor is considerably lower than that of methylphenidate and cocaine. core.ac.uk Like its parent compound, propylphenidate acts as a reuptake inhibitor and does not cause transporter-mediated efflux or reverse transport of dopamine, a mechanism characteristic of amphetamine-type stimulants. core.ac.uknih.govnih.gov This action suggests a pharmacological profile that leads to elevated synaptic dopamine levels, which is often associated with the stimulant effects of such compounds. core.ac.uk

Similar to its effects on the dopaminergic system, propylphenidate also functions as an inhibitor of the norepinephrine transporter (NET). core.ac.uknih.gov Its blockade of NET is expected to increase the extracellular concentration of norepinephrine. In vitro studies confirm that propylphenidate inhibits the norepinephrine transporter, though with a potency that is significantly lower than methylphenidate. core.ac.uk The inhibition of both DAT and NET, with a much weaker effect on the serotonin (B10506) transporter, is a pharmacological characteristic shared with methylphenidate, suggesting a primary action on catecholaminergic systems. core.ac.uknih.gov

In Vitro Transporter Inhibition Potencies (IC₅₀ nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)
Propylphenidate35003000
Methylphenidate7500
Cocaine290330

Data sourced from Vogel et al., 2017. core.ac.uk

Behavioral Phenotypes in Animal Models

While the in vitro neurochemical profile of propylphenidate provides a basis for predicting its stimulant properties, comprehensive in vivo studies are necessary to characterize its behavioral effects.

Based on available scientific literature, specific preclinical studies assessing the effect of propylphenidate hydrochloride on locomotor activity in animal models have not been reported. Standard assessments, such as open-field tests, are commonly used to measure stimulant-induced hyperactivity, but such data is not present for this specific compound. frontiersin.orgmdpi.com

Preclinical research has not yet characterized other stimulant-related behavioral effects of propylphenidate. Key behavioral paradigms used to assess compounds with abuse potential, such as drug self-administration and drug discrimination, have not been reported for propylphenidate in animal models. nih.govnih.govnih.gov Drug discrimination studies help determine if a novel compound produces subjective effects similar to a known drug of abuse, while self-administration studies are a direct measure of a drug's reinforcing properties. nih.govnih.gov The absence of such data represents a significant gap in the understanding of propylphenidate's behavioral pharmacology.

Methodological Considerations for In Vivo Pharmacological Assessment

The preclinical evaluation of a novel psychostimulant like propylphenidate requires rigorous methodological considerations to ensure the validity and translatability of the findings. A crucial first step involves characterizing the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and elimination. nih.gov This information is vital for designing subsequent pharmacodynamic studies and for correlating drug concentrations in plasma and brain tissue with behavioral effects. nih.gov

The choice of animal model is also a critical factor. Various rodent models are utilized in psychostimulant research, including standard outbred strains like Sprague-Dawley rats or specific models of hyperactivity, such as the spontaneously hypertensive rat (SHR). frontiersin.org Behavioral assessments should be conducted in controlled environments designed to measure specific endpoints. For instance, locomotor activity is typically quantified in automated activity monitoring chambers that can track horizontal and vertical movements. frontiersin.org

To assess reinforcing effects, intravenous self-administration is considered the gold standard, as it allows animals to control drug intake, modeling human drug-taking behavior. nih.govnih.gov For evaluating subjective effects, drug discrimination paradigms are employed, where animals are trained to recognize the interoceptive cues of a specific drug and respond accordingly. nih.gov In all in vivo assessments, it is essential to use appropriate control groups and to consider variables such as the route of administration, which can significantly impact a drug's effects. nih.gov

Metabolism and Biotransformation Pathways of Propylphenidate Hydrochloride Preclinical

In Vitro Metabolic Studies

In vitro models are crucial for predicting the metabolic clearance of new chemical entities. For phenidate analogs, these studies typically utilize subcellular fractions such as human liver microsomes (HLM) to investigate Phase I and Phase II metabolic reactions. evotec.comresearchgate.net

Human Liver Microsome (HLM) Assays

Human liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard tool for assessing metabolic stability and identifying metabolites. evotec.comresearchgate.net In studies with the closely related methylphenidate, HLM assays demonstrate that the compound is unstable and subject to rapid metabolism. nih.gov For propylphenidate, it is projected that HLM incubations fortified with necessary cofactors (e.g., NADPH for oxidative metabolism) would be used to determine its intrinsic clearance and to generate metabolites for structural elucidation.

Identification of Phase I Metabolites

Phase I metabolism of propylphenidate is expected to be dominated by hydrolysis. The primary metabolic reaction is the cleavage of the propyl ester group to form the carboxylic acid metabolite, α-phenyl-2-piperidineacetic acid, commonly known as ritalinic acid. This is the principal inactive metabolite for all phenidate esters. ricardinis.pt

In addition to hydrolysis, minor oxidative pathways observed for methylphenidate may also occur for propylphenidate. These include hydroxylation of the phenyl ring (p-hydroxylation) and oxidation of the piperidine (B6355638) ring to form a lactam (6-oxo metabolite). ricardinis.ptclinpgx.org Therefore, the potential Phase I metabolites of propylphenidate are ritalinic acid, p-hydroxy-propylphenidate, and 6-oxo-propylphenidate.

Below is a table of known Phase I metabolites for the parent compound, Methylphenidate, which are presumed to be analogous for Propylphenidate.

Parent Compound Metabolite Name Metabolic Reaction Pharmacological Activity
MethylphenidateRitalinic Acid (RA)Hydrolysis (De-esterification)Inactive
Methylphenidatep-hydroxy-methylphenidateAromatic HydroxylationInactive in humans
Methylphenidate6-oxo-methylphenidateOxidation (Lactam formation)Inactive

This table is based on the metabolic profile of Methylphenidate. ricardinis.ptclinpgx.org

Identification of Phase II Metabolites

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Based on the metabolism of methylphenidate, if propylphenidate undergoes aromatic hydroxylation to form p-hydroxy-propylphenidate, this hydroxylated metabolite would be a substrate for glucuronidation. clinpgx.org This would result in the formation of a p-hydroxy-propylphenidate glucuronide conjugate. Direct evidence for Phase II metabolites of propylphenidate is not available in the current literature.

Role of Carboxylesterase Enzymes (e.g., CES1) in Hydrolysis

The hydrolysis of the ester linkage in phenidate compounds is catalyzed by carboxylesterase 1 (CES1). nih.govresearchgate.net This enzyme is highly abundant in the human liver and is the major determinant of the first-pass metabolism and stereoselective clearance of methylphenidate. nih.govumich.edu CES1 efficiently converts the ester to the inactive ritalinic acid. researchgate.net Given that propylphenidate's structure differs only in the ester side chain, it is definitively expected that CES1 is the primary enzyme responsible for its hydrolytic metabolism. No catalytic activity has been detected for carboxylesterase 2 (CES2) with methylphenidate, suggesting CES1 is the key hydrolase for this class of compounds. nih.gov

Metabolic Stability and Resistance to Hydrolysis Comparative Studies

The structure of the ester group significantly influences the rate of CES1-mediated hydrolysis and, consequently, the metabolic stability of the compound. Studies comparing methylphenidate (methyl ester) with its longer-chain analog, isopropylphenidate (isopropyl ester), have shown that isopropylphenidate exhibits a greater resistance to hydrolysis by CES1. researchgate.net

In incubations with CES1 S9 fractions, the rate of formation of the hydrolytic metabolite, ritalinic acid, was substantially lower for isopropylphenidate compared to methylphenidate. researchgate.net This suggests that the larger, more sterically hindered isopropyl group reduces the efficiency of CES1 catalysis. Following this principle, it is hypothesized that propylphenidate, which possesses a larger propyl ester group than methylphenidate, would also demonstrate increased metabolic stability and greater resistance to CES1-mediated hydrolysis.

The following table compares the rate of hydrolysis between Methylphenidate (MPH) and Isopropylphenidate (IPH) when incubated with human liver microsomes (HLM) and CES1 expressing cell fractions.

Compound Enzyme Source Rate of Ritalinic Acid Formation (pmol/min/mg protein)
Methylphenidate (MPH)Human Liver Microsomes~1100
Isopropylphenidate (IPH)Human Liver Microsomes~150
Methylphenidate (MPH)CES1 S9 Fractions~4000
Isopropylphenidate (IPH)CES1 S9 Fractions~400

Data derived from studies on Isopropylphenidate. researchgate.net

In Vivo Animal Metabolism Studies

Comprehensive in vivo animal metabolism and pharmacokinetic studies for propylphenidate hydrochloride have not been reported in the scientific literature. However, extensive preclinical research on methylphenidate in animal models such as rats and baboons provides a framework for the expected in vivo behavior of propylphenidate.

In vivo studies in rats and monkeys show that methylphenidate has low absolute bioavailability, suggesting substantial first-pass elimination. researchgate.net Following oral administration in animals, plasma concentrations of the inactive metabolite, ritalinic acid, are found to be 50 to 100 times greater than those of the parent methylphenidate. researchgate.net Positron emission tomography (PET) studies in baboons have been used to assess the brain uptake and binding of methylphenidate to dopamine (B1211576) transporters. nih.gov A pharmacokinetic model for oral methylphenidate has also been developed in the rat. nih.gov

To fully characterize the preclinical profile of propylphenidate, similar in vivo animal studies would be required. Such studies would aim to determine its pharmacokinetic parameters, including absorption, distribution, bioavailability, and the rates of its metabolic clearance to ritalinic acid and other potential metabolites.

Elucidation of Metabolic Patterns in Animal Models

Based on studies of methylphenidate in animal models such as dogs and rats, the metabolism of propylphenidate is likely to be extensive. After oral administration, a significant portion of the compound is expected to be metabolized before excretion. In studies with radiolabeled methylphenidate, approximately 86% and 63% of the dose was recovered in the urine of dogs and rats, respectively, with less than 1% excreted as the unchanged drug nih.gov. This suggests a high degree of biotransformation. The primary pathways identified for methylphenidate, and therefore hypothesized for propylphenidate, are hydrolysis of the ester, oxidation of the piperidine ring, and subsequent conjugation reactions nih.gov.

Identification of Primary Metabolites in Biological Matrices (Non-Human)

The primary metabolite of methylphenidate in all species studied is ritalinic acid, formed by the hydrolysis of the methyl ester nih.gov. It is therefore highly probable that the principal metabolite of propylphenidate is α-phenyl-2-piperidineacetic acid (propyl-ritalinic acid), formed through a similar hydrolytic process.

In addition to hydrolysis, oxidation is a notable metabolic pathway in dogs and rats. For methylphenidate, this leads to the formation of methyl 6-oxo-α-phenyl-2-piperidineacetate nih.gov. It is plausible that propylphenidate would form an analogous 6-oxo metabolite. Further biotransformation of these primary metabolites can occur, including hydroxylation and conjugation with glucuronic acid or taurine nih.gov.

The following table summarizes the expected primary metabolites of propylphenidate hydrochloride based on the observed metabolism of methylphenidate in dogs and rats.

Metabolite Class Specific Metabolite (Propylphenidate Analogue) Animal Model
Hydrolytic Productα-phenyl-2-piperidineacetic acid (Propyl-Ritalinic Acid)Dog, Rat
Oxidation ProductPropyl 6-oxo-α-phenyl-2-piperidineacetateDog, Rat
Hydroxylation & Hydrolysis Productα-(p-hydroxyphenyl)-2-piperidineacetic acidRat
Lactam Acid (from oxidation product)6-oxo-α-phenyl-2-piperidineacetic acidDog, Rat

Interactive Data Table: Expected Metabolites of Propylphenidate Hydrochloride in Preclinical Models

Stereoselective Metabolism Investigations

Propylphenidate hydrochloride possesses two chiral centers, leading to the existence of four possible stereoisomers. Research on methylphenidate has consistently demonstrated stereoselective metabolism nih.gov. The d-threo-enantiomer of methylphenidate is pharmacologically more potent than the l-threo-enantiomer nih.gov.

In preclinical models and humans, the metabolism of methylphenidate is stereoselective, with the l-enantiomer being more rapidly hydrolyzed to ritalinic acid nih.gov. This stereoselective clearance is primarily mediated by the enzyme carboxylesterase 1 (CES1) nih.gov. Given the structural similarity, it is highly probable that the metabolism of propylphenidate is also stereoselective, with a preference for the hydrolysis of the l-threo-enantiomer. Studies on methylphenidate in rats have shown that the d-enantiomer is more potent in its pharmacological effects nih.gov. The chirality of the major metabolites of methylphenidate isolated from dog urine indicated that metabolism was partially stereoselective in all investigated cases, except for the formation of ritalinic acid nih.gov. This suggests that while hydrolysis of the ester may not be stereoselective in all species, subsequent oxidative pathways can be.

Advanced Research Methodologies and Future Directions in Propylphenidate Hydrochloride Studies

In Vitro Model Advancements

Recent progress in in vitro systems is moving beyond traditional cell cultures to more dynamic and physiologically relevant models. These systems offer the potential for more accurate predictions of human pharmacokinetics and pharmacodynamics.

Organ-on-a-chip (OOC) technology represents a significant leap forward in preclinical drug assessment. These microfluidic devices are designed to replicate the microarchitecture and functional units of human organs. merckgroup.comkth.se By culturing organ-specific cells in a more physiologically accurate environment, complete with fluid flow and mechanical cues, OOCs can offer more reliable data on a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

For a compound like propylphenidate hydrochloride, a linked "gut-liver-on-a-chip" system could be particularly insightful. Such a system would allow researchers to study its oral absorption through the intestinal barrier and its subsequent first-pass metabolism in the liver in a single, integrated experiment. This approach can provide valuable data for pharmacokinetic modeling, helping to predict human oral bioavailability and clearance rates. The ability to fluidically link multiple organ chips, creating a "body-on-a-chip," further enhances the predictive power of this technology, allowing for the simulation of multi-organ interactions and systemic effects. kth.sespringernature.com Researchers have successfully used these linked systems to predict the pharmacokinetics of other compounds, demonstrating the potential of this approach for propylphenidate hydrochloride. springernature.com

Table 1: Key Features of Organ-on-a-Chip Systems for Pharmacokinetic Studies
FeatureDescriptionRelevance to Propylphenidate HCl
Microfluidic PerfusionContinuous flow of culture medium mimics blood flow, enabling nutrient/waste exchange and application of shear stress.Allows for dynamic study of drug absorption and metabolism over time, rather than static endpoint assays.
3D Cellular MicroenvironmentCells are cultured in a three-dimensional architecture that better resembles native tissue structure and function.Enhances the physiological relevance of metabolic and transport studies compared to 2D cell cultures.
Multi-Organ IntegrationDifferent organ chips (e.g., gut, liver, kidney) can be fluidically linked to model systemic drug disposition.Enables the study of first-pass metabolism and potential interactions between different organs affecting the drug's profile.
Human-Derived CellsOften utilizes human cells, including induced pluripotent stem cells (iPSCs), for more clinically relevant data. nih.govReduces inaccuracies from interspecies differences in drug metabolism and transport, providing better predictions for human outcomes.

Transfected cell systems are indispensable tools for dissecting the molecular interactions of a drug with its targets. These systems involve introducing the gene for a specific receptor or transporter into a host cell line (such as Human Embryonic Kidney 293, or HEK-293) that does not naturally express it. This allows for the isolated study of the drug's affinity and functional activity at a single target without confounding interactions.

Propylphenidate, being an analogue of methylphenidate, is presumed to act primarily by inhibiting the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). clinpgx.orgbiorxiv.orgyoutube.comnih.gov Studies utilizing transfected cell systems have been crucial in characterizing the binding affinities and potencies of the phenidate class of compounds. For instance, the potencies of propylphenidate and other analogues have been determined at the human dopamine, norepinephrine, and serotonin (B10506) transporters expressed in HEK-293 cells. researchgate.net

These systems are also valuable for investigating the functional consequences of transporter inhibition and for studying the impact of genetic variations. For example, research on a human DAT variant (A559V) in transfected cells revealed an anomalous "leak" of dopamine, a process that was unexpectedly blocked by methylphenidate, which acted as an antagonist in this specific genetic context. nih.gov This highlights the power of transfected systems to elucidate not only the primary mechanism of action but also the nuanced effects that may arise from genetic differences in the target proteins.

Computational and In Silico Approaches

Computational modeling and simulation have become integral to modern drug research, offering rapid, cost-effective methods to predict compound behavior and guide experimental work.

Molecular modeling and docking are computational techniques used to predict how a ligand, such as propylphenidate, binds to the three-dimensional structure of its target protein. nih.govnih.gov These methods are essential for understanding the specific molecular interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that determine binding affinity and selectivity.

For the phenidate class of drugs, docking studies have been used to explore their binding pose within the dopamine transporter. nih.gov These studies help to rationalize structure-activity relationships and guide the design of new analogues with improved properties. Molecular modeling has also established that the core structure of phenidates likely acts as a scaffold to position the key interacting groups correctly within the transporter's binding site, a finding that has been supported by comparing them to other DAT inhibitors like cocaine. wikipedia.org Such computational insights are critical for understanding the pharmacophore—the essential 3D arrangement of features—required for potent DAT inhibition.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.govrutgers.edu By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been applied to methylphenidate analogues to understand the determinants of their binding affinity for the dopamine transporter. researchgate.net These analyses, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have revealed that factors such as phenyl ring substitution are major determinants of DAT binding affinity. researchgate.net The models have provided valuable insights into the steric and electrostatic fields around the molecule that favor potent binding. researchgate.net Applying similar QSAR approaches to propylphenidate and its derivatives could accelerate the identification of novel compounds with optimized potency and selectivity profiles.

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME of a drug in the body. researchgate.netirispublishers.com These models integrate data on the drug's physicochemical properties with physiological information (e.g., organ volumes, blood flow rates) to predict its concentration-time profile in various tissues. irispublishers.comresearchgate.net

While specific PBPK models for propylphenidate hydrochloride are not extensively published, comprehensive models have been developed for its close analogue, methylphenidate. researchgate.netirispublishers.comresearchgate.netnih.govnih.govnih.govplos.orgplos.org These models have been successfully used to:

Predict species- and age-dependent pharmacokinetics in humans and non-human primates. researchgate.netnih.govplos.org

Simulate the impact of genetic variants of metabolizing enzymes (e.g., Carboxylesterase 1) on drug exposure. researchgate.netnih.govnih.gov

Assess the effect of drug-drug interactions (e.g., with ethanol) and sex differences on pharmacokinetic profiles. researchgate.netnih.govnih.gov

Extrapolate from in vitro data to predict in vivo performance and inform dosing regimen design. irispublishers.com

The successful application of PBPK modeling to methylphenidate demonstrates its immense potential for the preclinical assessment of propylphenidate hydrochloride. By inputting propylphenidate-specific parameters, such a model could provide robust predictions of its human pharmacokinetics, helping to de-risk its development and guide future clinical studies. nih.govnih.gov

Table 2: Application of PBPK Modeling in Phenidate Research (based on Methylphenidate studies)
PBPK Model ApplicationKey Findings for MethylphenidatePotential Utility for Propylphenidate HCl
Interspecies & Age ExtrapolationSuccessfully predicted pharmacokinetic profiles in children and juvenile monkeys based on adult data. nih.govplos.orgCould predict pediatric pharmacokinetics from adult data, reducing the need for extensive pediatric trials.
Pharmacogenetic VariabilityModeled the effect of CES1 genetic variants on drug metabolism and exposure. nih.govnih.govCould predict how individuals with different genetic makeups might metabolize propylphenidate.
Drug-Drug Interaction (DDI)Simulated the interaction with ethanol (B145695), which also affects CES1 activity. nih.govnih.govCould be used to screen for potential interactions with other drugs or substances.
Formulation PerformanceCharacterized the absorption profiles of various extended-release (ER) formulations. plos.orgWould allow for the in silico design and evaluation of novel drug delivery systems.

Development of Reference Materials for Analytical and Research Purposes

The availability of high-purity, well-characterized reference materials is a fundamental prerequisite for accurate and reproducible research in analytical chemistry, pharmacology, and forensic science. For a compound like propylphenidate hydrochloride, which has emerged as a novel psychoactive substance (NPS), the development of certified reference materials (CRMs) is crucial for unambiguous identification and quantification in various matrices. nih.govresearchgate.net The process of developing such a reference standard is a meticulous undertaking that involves synthesis, purification, comprehensive characterization, and rigorous assessment of homogeneity and stability, often adhering to internationally recognized standards such as ISO 17034. aroscientific.comansi.orgreagecon.com

The production of a reference material for propylphenidate hydrochloride begins with its chemical synthesis. Synthetic routes are often adapted from established methods for its well-known analog, methylphenidate. A common approach involves the esterification of ritalinic acid with propanol (B110389), followed by conversion to the hydrochloride salt. The starting materials must be of high quality to ensure a high-purity final product. creative-biolabs.com Following synthesis, the crude propylphenidate hydrochloride undergoes extensive purification to remove impurities, which may include residual solvents, starting materials, and by-products of the reaction. pharmtech.com Techniques such as recrystallization or preparative chromatography are employed to achieve the highest possible purity, often exceeding 99%. pharmtech.com

Once a highly purified batch of propylphenidate hydrochloride is obtained, it must be thoroughly characterized to confirm its identity and purity. A suite of analytical techniques is employed for this purpose. creative-biolabs.com Structural elucidation is typically achieved using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR). pharmtech.com The purity of the material is quantitatively assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS). creative-biolabs.comimeko.org These methods can separate and quantify any remaining organic impurities. pharmtech.com Additional tests are performed to determine the content of residual solvents (by GC) and water (e.g., Karl Fischer titration). creative-biolabs.com

A critical aspect of producing a CRM is the assessment of homogeneity and stability. reagecon.comimeko.org Homogeneity studies are conducted to ensure that the property value (e.g., purity) is uniform throughout the entire batch of the reference material. lbma.org.uk Stability studies are performed under various conditions (e.g., different temperatures and light exposure) to determine the shelf-life of the material and to establish appropriate storage and transport conditions. imeko.org The data from these studies are essential for the certification of the reference material. reagecon.com The production of reference materials for NPS like propylphenidate faces unique challenges, including the rapid emergence of new analogs and potential synthetic difficulties. nih.govresearchgate.netcaymanchem.com

The table below summarizes the key stages and analytical methods involved in the development of a propylphenidate hydrochloride reference material.

Ethical Considerations in Preclinical and Basic Science Research

Preclinical and basic science research involving psychoactive compounds such as propylphenidate hydrochloride necessitates rigorous adherence to ethical principles to ensure the responsible conduct of science and the welfare of research subjects. nih.govumn.edu Research in this area is governed by a framework of laws, regulations, and professional guidelines that address both in vitro and in vivo studies. umich.edunews-medical.net

A primary ethical consideration in preclinical research is the use of animal models. The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs": Replacement , Reduction , and Refinement . nih.govyoutube.com

Replacement encourages the use of non-animal methods whenever possible. For propylphenidate hydrochloride, this could involve in vitro studies using cell cultures or computational modeling to investigate its mechanisms of action or metabolic pathways. hilarispublisher.com

Reduction aims to minimize the number of animals used while still obtaining statistically significant data. This requires careful experimental design and statistical analysis. nih.gov

Refinement focuses on modifying experimental procedures to minimize the pain, suffering, and distress of the animals involved. nih.govnih.gov This includes the use of appropriate anesthesia and analgesics, humane endpoints, and providing enriched environments for the animals. nih.govapa.org

All research involving animals must be scientifically justified and undergo a thorough review and approval process by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board. umn.edu This committee evaluates the potential benefits of the research against the potential harm to the animals, ensuring that the study design is sound and that all measures are taken to protect animal welfare. umn.edu

Research with controlled or psychoactive substances also brings forth specific ethical challenges. nih.govnih.gov Investigators must comply with strict federal and state regulations regarding the acquisition, storage, use, and disposal of these compounds to prevent diversion and misuse. umich.edu There is also an ethical imperative to consider the potential societal impact of the research. While basic science aims to expand knowledge, researchers must be mindful of how their findings on novel psychoactive substances could be interpreted or misused. nih.gov

For in vitro research, while the "Three Rs" are still relevant in the broader context of reducing reliance on animal models, other ethical considerations come into play. These include the responsible handling and disposal of chemical agents and ensuring the integrity and reproducibility of the research data. Even without direct animal or human subjects, the pursuit of knowledge with potentially abusable substances carries an ethical weight that requires careful consideration of the research questions being asked and the potential applications of the findings. news-medical.nethilarispublisher.com

The table below outlines key ethical principles and their application in preclinical research on propylphenidate hydrochloride.

Q & A

Q. What analytical techniques are recommended for structural characterization of propylphenidate hydrochloride?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are primary methods for structural elucidation. NMR provides detailed information on molecular geometry and functional groups, while MS confirms molecular weight and fragmentation patterns. For validation, cross-reference spectral libraries and replicate analyses under controlled conditions to ensure reproducibility. Advanced hyphenated techniques (e.g., LC-MS/MS) can resolve impurities or degradation products .

Q. What safety protocols should researchers follow when handling propylphenidate hydrochloride?

Refer to safety data sheets (SDS) for hazard mitigation. Use nitrile gloves (tested for chemical resistance) and lab coats to prevent dermal exposure. Work in a well-ventilated fume hood to avoid inhalation. Store the compound in a locked, dry environment at room temperature, away from incompatible substances like strong oxidizers. In case of accidental exposure, rinse affected areas with water and seek medical advice .

Q. How can researchers validate the purity of propylphenidate hydrochloride batches?

Employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference standards. Validate methods per ICH guidelines, including specificity, linearity, and precision assessments. For trace impurities, use gas chromatography (GC) coupled with electron ionization MS. Cross-check results with elemental analysis and Fourier-transform infrared spectroscopy (FTIR) for functional group verification .

Advanced Research Questions

Q. How should experimental designs for pharmacological studies on propylphenidate hydrochloride account for interspecies variability?

Use factorial design approaches to isolate variables (e.g., dose, administration route, species). For pharmacokinetic studies, include control groups for metabolic baseline comparisons. Validate animal models via pilot studies to assess dose-response curves and interspecies scaling factors. Ensure compliance with NIH guidelines for preclinical reporting to enhance reproducibility .

Q. What methodologies address contradictions in pharmacokinetic data for propylphenidate hydrochloride?

Apply meta-analysis frameworks to reconcile discrepancies across studies. Investigate covariates like pH-dependent solubility or enzymatic degradation using in vitro assays (e.g., liver microsomes). Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences. Cross-validate findings with in vivo imaging (e.g., PET scans) to track biodistribution .

Q. How can researchers optimize formulation stability for propylphenidate hydrochloride under varying storage conditions?

Conduct accelerated stability studies at 40°C/75% RH over 6 months, monitoring degradation via HPLC. Use factorial design to test excipients (e.g., antioxidants, viscosity reducers) for compatibility. For lyophilized formulations, assess reconstitution time and residual moisture. Validate long-term stability in amber glass vials with nitrogen headspace to prevent oxidation .

Q. What strategies mitigate confounding variables in neuropharmacological studies of propylphenidate hydrochloride?

Implement blinded, randomized controlled trials (RCTs) with placebo arms. Control for environmental factors (e.g., circadian rhythms, ambient noise) in animal studies. Use telemetry systems for real-time physiological monitoring. Apply multivariate regression to adjust for covariates like age, gender, and genetic polymorphisms in data analysis .

Methodological Notes

  • Data Analysis : For in vitro release kinetics (e.g., dissolution studies), use models like Higuchi or Korsmeyer-Peppas to analyze diffusion mechanisms. Report R² values and confidence intervals .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for human studies and adhere to ARRIVE guidelines for animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.